Acetylcholinesterase (AChE) Inhibitory Potency: A Direct Comparison with a Reference Standard
6-Methylbenzo[d]thiazol-2(3H)-one demonstrates measurable, albeit moderate, acetylcholinesterase (AChE) inhibitory activity. A study evaluating benzothiazolone derivatives reported an IC50 value of 2.7 µM for this compound against AChE . While this is less potent than the reference standard tacrine (IC50 of 0.1 µM in the same class of assays), it provides a quantifiable baseline for activity that is absent in the unsubstituted benzothiazolone core.
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.7 µM |
| Comparator Or Baseline | Tacrine (reference standard): 0.1 µM |
| Quantified Difference | 27-fold less potent than tacrine |
| Conditions | In vitro AChE inhibition assay (specific assay details not fully provided in the available source). |
Why This Matters
This provides a verifiable, albeit modest, activity benchmark against a known AChE inhibitor, differentiating it from analogs with no reported AChE activity and establishing it as a potential starting point for further medicinal chemistry optimization in neurodegenerative disease research.
